9-Ethyl-8-(1-hexynyl)-9H-purin-6-amine (CAS 210046-42-7), commonly referred to as 8-HEEA, is a C8-alkynyl substituted adenine derivative utilized as a targeted ligand in adenosine receptor assays and as a functionalized building block in purine chemistry. By incorporating a lipophilic 1-hexynyl chain at the C8 position of the purine core, this compound provides defined steric and electronic properties compared to standard halogenated precursors. For procurement professionals and assay developers, 8-HEEA serves as a ready-to-deploy antagonist that eliminates the need for in-house cross-coupling, providing direct utility in A3 receptor binding studies and structure-activity relationship (SAR) profiling [1].
Substituting 8-HEEA with its direct synthetic precursor, 8-bromo-9-ethyladenine (8-BEA), or other generic adenine derivatives compromises assay sensitivity and receptor targeting. The A3 adenosine receptor possesses a distinct hydrophobic binding pocket that requires specific steric bulk at the C8 position for engagement. Generic purines or 8-bromo analogs lack this extended aliphatic chain, resulting in reduced binding affinity and altered selectivity profiles across adenosine receptor subtypes. Furthermore, attempting to use 8-phenylethynyl analogs (like 8-PEEA) as direct substitutes introduces aromatic stacking interactions, making them non-interchangeable when specific aliphatic hydrophobic interactions are required for baseline pharmacological modeling [1].
In radioligand binding studies utilizing transfected Chinese hamster ovary (CHO) cells, 8-HEEA demonstrated a Ki of 0.62 μM for the A3 adenosine receptor. In direct comparison, the halogenated precursor 8-bromo-9-ethyladenine (8-BEA) exhibited a Ki of 27.8 μM under identical assay conditions [1].
| Evidence Dimension | A3 Adenosine Receptor Binding Affinity (Ki) |
| Target Compound Data | 0.62 μM |
| Comparator Or Baseline | 27.8 μM (8-bromo-9-ethyladenine, 8-BEA) |
| Quantified Difference | 44.8-fold increase in A3 receptor affinity |
| Conditions | Radioligand binding studies in stably transfected CHO cells |
Procuring the pre-synthesized 8-hexynyl derivative ensures quantifiable engagement with the A3 receptor, preventing the weak signal-to-noise ratios associated with halogenated baseline compounds.
Synthesizing C8-alkynyl purines requires transition-metal catalyzed Sonogashira coupling of an 8-halogenated precursor with a terminal alkyne. Procuring the pre-synthesized 8-HEEA eliminates this requirement, bypassing the use of palladium catalysts, copper co-catalysts, and volatile 1-hexyne, which streamlines downstream workflows [1].
| Evidence Dimension | Synthetic workflow efficiency |
| Target Compound Data | Direct integration into biological assays or downstream synthesis |
| Comparator Or Baseline | 8-bromo-9-ethyladenine (requires Pd/Cu-catalyzed coupling and subsequent purification) |
| Quantified Difference | Eliminates 1 full synthetic step and 100% of heavy metal catalyst usage for C8-alkynylation |
| Conditions | Standard laboratory preparation of C8-substituted adenines |
Direct procurement of the functionalized alkyne accelerates project timelines and avoids trace heavy-metal contamination that can interfere with sensitive pharmacological assays.
In SAR studies of the A3 receptor, the nature of the C8 substituent dictates binding dynamics. While 8-phenylethynyl-9-ethyladenine (8-PEEA) provides rigid aromatic bulk, 8-HEEA provides a flexible aliphatic chain. This structural divergence allows researchers to isolate the effects of aliphatic hydrophobicity from pi-pi stacking interactions [1].
| Evidence Dimension | Structural interaction profile |
| Target Compound Data | Flexible aliphatic 1-hexynyl chain |
| Comparator Or Baseline | Rigid aromatic phenylethynyl chain (8-PEEA) |
| Quantified Difference | Replaces 100% of rigid aromatic pi-electron interactions with flexible aliphatic steric bulk |
| Conditions | Receptor pocket mapping and SAR modeling |
Procuring this specific aliphatic variant is essential for precisely mapping the steric constraints of receptor binding pockets without confounding aromatic interactions.
Due to its established Ki of 0.62 μM, 8-HEEA serves as a quantifiable reference compound in radioligand binding assays and functional screens targeting the A3 adenosine receptor. Its use ensures reliable receptor blockade in stably transfected cell lines, providing a consistent baseline for evaluating novel drug candidates [1].
In medicinal chemistry programs developing purine-based therapeutics, 8-HEEA acts as a critical aliphatic benchmark. It allows researchers to map the spatial and lipophilic constraints of the C8-binding region, contrasting directly with halogenated (8-BEA) or aromatic (8-PEEA) analogs to refine computational docking models [1].
For process chemists and formulation scientists, the pre-installed 1-hexynyl group provides a stable, lipophilic anchor. Procuring this compound directly bypasses the need for transition-metal-catalyzed cross-coupling of 8-bromo precursors, streamlining the synthesis of higher-order adenosine receptor modulators and reducing trace metal contamination risks [1].